Pentaethylene glycol (PEG 5) is a colorless, odorless liquid belonging to the class of compounds known as poly(ethylene glycols) (PEGs) []. PEGs are formed by linking ethylene glycol units together in a chain. Pentaethylene glycol specifically has five ethylene glycol units [].
PEGs are synthetic polymers with a wide range of applications in scientific research, particularly due to their biocompatibility and water solubility []. However, the specific significance of pentaethylene glycol itself in scientific research is less prominent compared to other PEGs with different chain lengths.
The molecular formula of pentaethylene glycol is C₁₀H₂₂O₆. Its structure consists of a central hydrocarbon chain with five ether (C-O-C) linkages and hydroxyl (OH) groups at each end []. This chain structure gives PEGs, including pentaethylene glycol, their hydrophilic (water-loving) character due to the ability of the ether oxygens to form hydrogen bonds with water molecules [].
Pentaethylene glycol can be synthesized through the ethoxylation reaction. This process involves reacting ethylene oxide with a starter molecule, such as water, to initiate the chain formation. The reaction is controlled to achieve the desired number of ethylene glycol units (five in this case).
n C₂H₄O (ethylene oxide) + H₂O (water) → HO(C₂H₄O)ₙH (pentaethylene glycol) [where n = 5]
At high temperatures, pentaethylene glycol can undergo thermal decomposition, breaking down into smaller molecules like ethylene glycol, water, and aldehydes.
Pentaethylene glycol, like other PEGs, exhibits its effects primarily through its physical properties. The hydrophilic nature of PEGs allows them to interact with water molecules and influence various processes. For instance, PEGs can act as lubricants, dispersing agents, and stabilizers in various research applications [].
Irritant